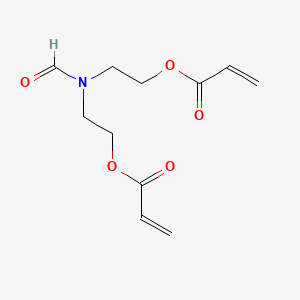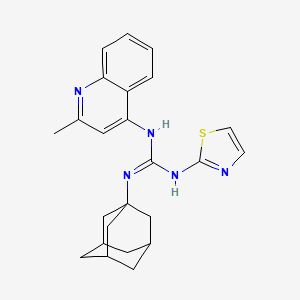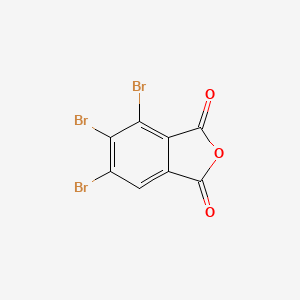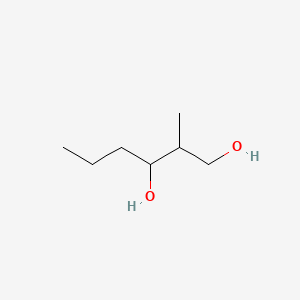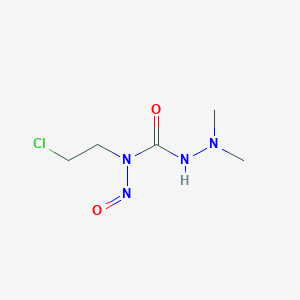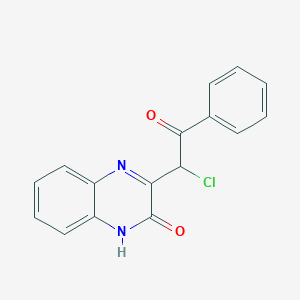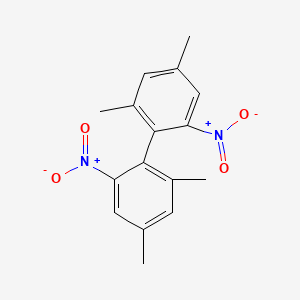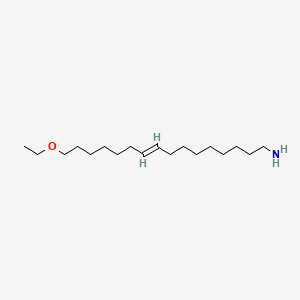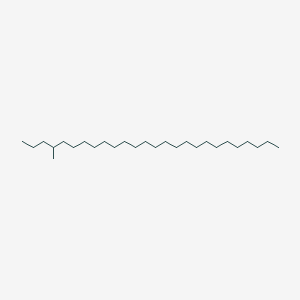
4-Methylhexacosane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methylhexacosane is a long-chain hydrocarbon with the molecular formula C27H56. It is a derivative of hexacosane, where a methyl group is attached to the fourth carbon atom. This compound is part of the alkane family, characterized by single bonds between carbon atoms and a saturated hydrocarbon chain .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylhexacosane typically involves the alkylation of hexacosane. One common method is the Friedel-Crafts alkylation, where hexacosane reacts with a methylating agent in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve an inert atmosphere and a temperature range of 0-50°C .
Industrial Production Methods
Industrial production of this compound can be achieved through catalytic hydrogenation of unsaturated precursors or by refining petroleum fractions. The process involves high-pressure hydrogenation in the presence of metal catalysts like palladium or platinum to ensure complete saturation of the hydrocarbon chain .
Chemical Reactions Analysis
Types of Reactions
4-Methylhexacosane primarily undergoes reactions typical of alkanes, such as:
Oxidation: In the presence of strong oxidizing agents like potassium permanganate (KMnO4), this compound can be oxidized to form carboxylic acids.
Reduction: Although already a saturated hydrocarbon, it can undergo further reduction under extreme conditions.
Substitution: Halogenation reactions, where hydrogen atoms are replaced by halogens (e.g., chlorine or bromine) in the presence of UV light or heat.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) with metal catalysts like palladium or platinum.
Substitution: Chlorine (Cl2) or bromine (Br2) under UV light or heat.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: No significant change as it is already saturated.
Substitution: Alkyl halides.
Scientific Research Applications
4-Methylhexacosane has various applications in scientific research:
Chemistry: Used as a reference compound in gas chromatography for the analysis of hydrocarbon mixtures.
Biology: Studied for its role in the cuticular hydrocarbons of insects, which are involved in communication and protection.
Medicine: Investigated for its potential use in drug delivery systems due to its hydrophobic nature.
Mechanism of Action
The mechanism of action of 4-Methylhexacosane is primarily related to its physical properties rather than specific biochemical interactions. Its hydrophobic nature allows it to interact with lipid membranes, potentially altering membrane fluidity and permeability. This property is exploited in various industrial and biological applications .
Comparison with Similar Compounds
Similar Compounds
Hexacosane: The parent compound without the methyl substitution.
Octacosane: A longer-chain alkane with two additional carbon atoms.
Tetracosane: A shorter-chain alkane with two fewer carbon atoms.
Uniqueness
4-Methylhexacosane is unique due to the presence of the methyl group at the fourth carbon, which can influence its physical properties such as melting point and solubility compared to its non-methylated counterpart, hexacosane .
Properties
CAS No. |
73189-54-5 |
|---|---|
Molecular Formula |
C27H56 |
Molecular Weight |
380.7 g/mol |
IUPAC Name |
4-methylhexacosane |
InChI |
InChI=1S/C27H56/c1-4-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-26-27(3)25-5-2/h27H,4-26H2,1-3H3 |
InChI Key |
RWVONPYEUYBBJH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCC(C)CCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


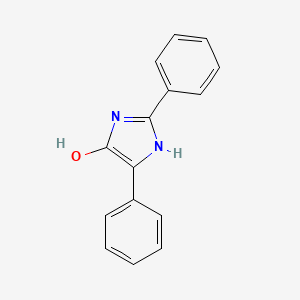
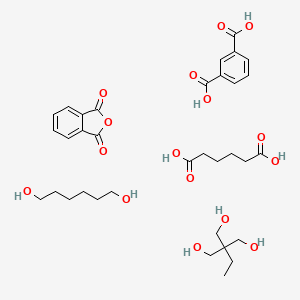
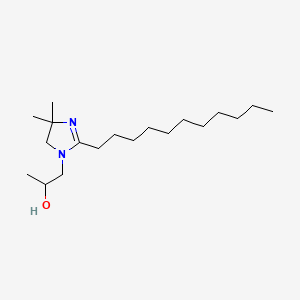
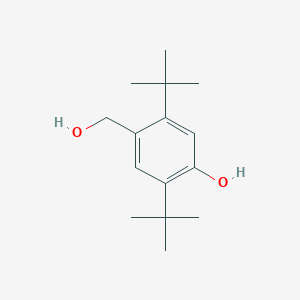
![2-Amino-6-[(1S)-1,2-dihydroxyethyl]pteridin-4(1H)-one](/img/structure/B14459192.png)
